molecular formula C10H13ClF3N3 B1443606 4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride CAS No. 1361114-66-0

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Cat. No.: B1443606
CAS No.: 1361114-66-0
M. Wt: 267.68 g/mol
InChI Key: POBDSXZCNOTEKG-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group, a pyrrolidinyl group, and a trifluoromethyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The pyrrolidinyl group is then added via a cyclization reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale research and development projects.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrimidine ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrrolidinyl group may contribute to its binding affinity and specificity, while the pyrimidine core provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine
  • 6-(Trifluoromethyl)pyrimidine
  • 2-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine

Uniqueness

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride stands out due to the combination of its substituents, which confer unique chemical and biological properties. The presence of both the pyrrolidinyl and trifluoromethyl groups enhances its versatility and potential for diverse applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-2-yl-6-(trifluoromethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3.ClH/c1-6-5-8(10(11,12)13)16-9(15-6)7-3-2-4-14-7;/h5,7,14H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBDSXZCNOTEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCN2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 2
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 3
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 4
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 5
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Reactant of Route 6
4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

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